Hydrogen Bonding: Triazole vs. Chloro/Methyl Analogs
The target compound provides 7 hydrogen-bond acceptor (HBA) sites (4 from triazole, 2 from pyridazine, 1 from carbonyl), substantially exceeding the 3 HBA sites of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide (CAS 1178187-52-4) and the 4 HBA sites of 6-methyl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide (CAS 2093816-28-3) . This elevated HBA count supports stronger, multi-point binding interactions in target pockets requiring bidentate or tridentate ligation.
6-Me: 4 HBA
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 7 H-bond acceptors |
| Comparator Or Baseline | 6-chloro analog (CAS 1178187-52-4): 3 H-bond acceptors; 6-methyl analog (CAS 2093816-28-3): 4 H-bond acceptors |
| Quantified Difference | Target has 2.3× more HBA than 6-chloro analog and 1.75× more than 6-methyl analog |
| Conditions | Computed from molecular structure (PubChem/ChemSpider standard methodology) |
Why This Matters
Higher HBA count translates to greater potential for enthalpically-driven binding, which is critical for achieving potency in targets with shallow or polar active sites.
